3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid

Catalog No.
S13538619
CAS No.
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid

Product Name

3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid

IUPAC Name

3-amino-2H-1-benzofuran-3-carboxylic acid

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c10-9(8(11)12)5-13-7-4-2-1-3-6(7)9/h1-4H,5,10H2,(H,11,12)

InChI Key

FJGUEINCIYQLFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)(C(=O)O)N

3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. Its molecular formula is C9H9NO3C_9H_9NO_3 and it has a molecular weight of approximately 179.17 g/mol. The compound features an amino group and a carboxylic acid functional group, which contribute to its diverse biological activities and potential applications in medicinal chemistry .

That yield dihydrobenzofurans with notable antibacterial properties.
  • Traditional Organic Synthesis: Various synthetic routes have been developed that include multi-step reactions starting from simpler organic compounds.
  • These methods highlight the versatility in synthesizing this compound and its derivatives.

    Benzofuran derivatives, including 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid, exhibit significant biological activities:

    • Antitumor Activity: Some studies indicate that this compound may inhibit cell growth in various cancer cell lines.
    • Antibacterial Properties: Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
    • Antioxidative Effects: The compound's structure allows it to scavenge free radicals, contributing to its antioxidative properties.

    These biological activities make this compound a candidate for further pharmacological studies and potential therapeutic applications.

    The synthesis of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid can be achieved through several methods:

    • Electrochemical Synthesis: Involves the generation of aryl radicals followed by cyclization and carboxylation using electron-transfer mediators.
    • Photochemical Methods: Utilizes light to facilitate

    The applications of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid are diverse:

    • Pharmaceutical Industry: Due to its biological activities, it is being explored as a potential drug candidate for treating various diseases, including cancer and bacterial infections.
    • Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.
    • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

    Studies on the interactions of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid with biological targets have revealed:

    • Target Engagement: The compound interacts with specific enzymes or receptors involved in cellular signaling pathways.
    • Mechanism of Action: It may modulate biochemical pathways related to cell proliferation and apoptosis, contributing to its antitumor effects.

    Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

    Several compounds share structural similarities with 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid. Here are some notable comparisons:

    Compound NameStructural FeaturesUnique Properties
    5-Amino-2,3-dihydrobenzofuran-7-carboxylic acidContains an amino group at position 5Exhibits distinct antibacterial activity
    4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidChlorine substitution at position 5Potentially enhanced biological activity due to halogenation
    6-Fluorobenzofuran-2-carbaldehydeFluorine substitution introduces unique reactivityUseful in synthetic applications due to electrophilic character
    5-Methoxy-2,3-dihydrobenzofuran-3-aminesMethoxy group enhances solubilityExhibits strong neuroprotective effects

    These compounds highlight the uniqueness of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid while demonstrating the diversity within the benzofuran class. Each derivative possesses distinct properties that can be leveraged for specific applications in medicinal chemistry and materials science.

    XLogP3

    -2.1

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    179.058243149 g/mol

    Monoisotopic Mass

    179.058243149 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-10-2024

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